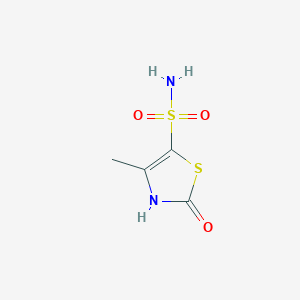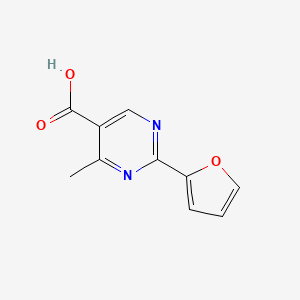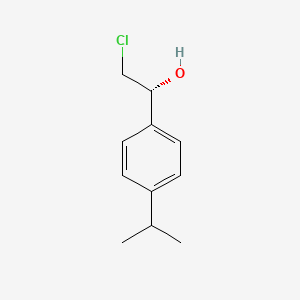![molecular formula C9H9ClIN3 B13155555 4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)
4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolo[2,3-d]pyrimidine precursor, followed by the introduction of the isopropyl group under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Materials Science: It may be utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that play a role in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-5-iodo-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyridine
Uniqueness
4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both chlorine and iodine atoms provides opportunities for selective functionalization, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C9H9ClIN3 |
|---|---|
Molecular Weight |
321.54 g/mol |
IUPAC Name |
4-chloro-5-iodo-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H9ClIN3/c1-4(2)8-13-7(10)6-5(11)3-12-9(6)14-8/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
QKFZVVFWMSXEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=CN2)I)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




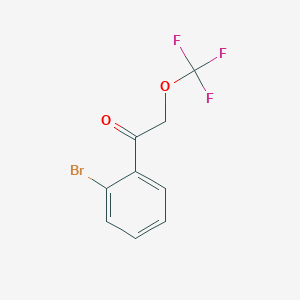

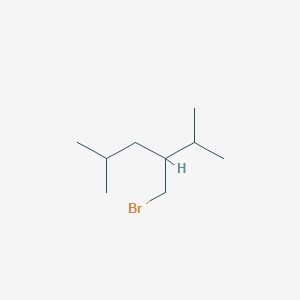
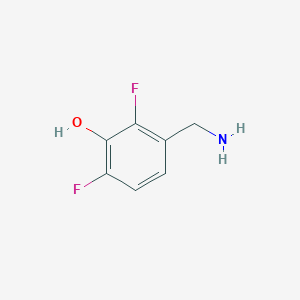

![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)

![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)
